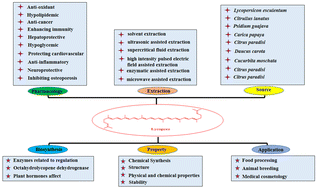The sources, properties, extraction, biosynthesis, pharmacology, and application of lycopene
Food & Function Pub Date: 2023-10-23 DOI: 10.1039/D3FO03327A
Abstract
Lycopene is an important pigment with an alkene skeleton from Lycopersicon esculentum, which is also obtained from some red fruits and vegetables. Lycopene is used in the food field with rich functions and serves in the medical field with multiple clinical values because it has dual functions of both medicine and food. It was found that lycopene was mainly isolated by solvent extraction, ultrasonic-assisted extraction, supercritical fluid extraction, high-intensity pulsed electric field-assisted extraction, enzymatic-assisted extraction, and microwave-assisted extraction. Meanwhile, it was also obtained via 2 synthetic pathways: chemical synthesis and biosynthesis. Pharmacological studies revealed that lycopene has anti-oxidant, hypolipidemic, anti-cancer, immunity-enhancing, hepatoprotective, hypoglycemic, cardiovascular-protective, anti-inflammatory, neuroprotective, and osteoporosis-inhibiting effects. The application of lycopene mainly includes food processing, animal breeding, and medical cosmetology fields. It is hoped that this review will provide some useful information and guidance for future study and exploitation of lycopene.


Recommended Literature
- [1] Reduced coupling of water molecules near the surface of reverse micelles
- [2] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [3] Complexes of 2,6-dimethylpyridine with water in condensed phases and the dynamical co-operative interactions involving hydrogen bonds†
- [4] Design of nanomaterials for applications in maternal/fetal medicine
- [5] Characterization of optical manipulation using microlens arrays depending on the materials and sizes in organic photovoltaics†
- [6] Front cover
- [7] Nature of the “Z”-phase in layered Na-ion battery cathodes†
- [8] Nonconductive layered hexagonal boron nitride exfoliation by bipolar electrochemistry†
- [9] Ni3S2/Ni nanosheet arrays for high-performance flexible zinc hybrid batteries with evident two-stage charge and discharge processes†
- [10] Non-covalent organocatalysis in asymmetric oxidative C(sp3)–H bond functionalization – broadening C–H bond coupling reactions










